molecular formula C16H21BrN2O B1484951 5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzonitrile CAS No. 2058319-88-1

5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzonitrile

Cat. No. B1484951
M. Wt: 337.25 g/mol
InChI Key: ZDOQFFGQZFRCPQ-UHFFFAOYSA-N
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Description

“5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzonitrile” is a chemical compound1. Unfortunately, there is limited information available about this specific compound.



Synthesis Analysis

The synthesis of similar compounds often involves the use of 2,2,6,6-Tetramethylpiperidine2. However, the specific synthesis process for “5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzonitrile” is not readily available in the current data.



Molecular Structure Analysis

The molecular structure of a compound provides insights into its properties and reactivity. Unfortunately, the specific molecular structure analysis for “5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzonitrile” is not available in the current data.



Chemical Reactions Analysis

The chemical reactions involving “5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzonitrile” are not readily available in the current data.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its stability, reactivity, and safety. Unfortunately, the specific physical and chemical properties for “5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzonitrile” are not available in the current data.


Safety And Hazards

Understanding the safety and hazards of a compound is crucial for handling and storage. Unfortunately, the specific safety and hazard information for “5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzonitrile” is not available in the current data.


Future Directions

The future directions for research and applications of “5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzonitrile” are not readily available in the current data.


Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, it is recommended to refer to specialized databases and publications.


properties

IUPAC Name

5-bromo-2-(2,2,6,6-tetramethylpiperidin-4-yl)oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O/c1-15(2)8-13(9-16(3,4)19-15)20-14-6-5-12(17)7-11(14)10-18/h5-7,13,19H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOQFFGQZFRCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC2=C(C=C(C=C2)Br)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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